molecular formula C15H21N5OSi B588543 4-(1H-Pyrazol-4-yl)-7-(2-(trimethylsilyl)ethoxy)methyl-7 H-pyrrolo(2,3-d)-pyrimidine CAS No. 941685-27-4

4-(1H-Pyrazol-4-yl)-7-(2-(trimethylsilyl)ethoxy)methyl-7 H-pyrrolo(2,3-d)-pyrimidine

货号: B588543
CAS 编号: 941685-27-4
分子量: 315.45 g/mol
InChI 键: AVMLPTWVYQXRSV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Structural Overview and Nomenclature

4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine possesses a complex heterocyclic architecture characterized by multiple nitrogen-containing ring systems. The compound's International Union of Pure and Applied Chemistry name, trimethyl-[2-[[4-(1H-pyrazol-4-yl)pyrrolo[2,3-d]pyrimidin-7-yl]methoxy]ethyl]silane, reflects its intricate structural composition. The molecule incorporates three distinct heterocyclic components: a pyrrolo[2,3-d]pyrimidine core, a pyrazole ring attached at the 4-position, and a trimethylsilyl-protected ethoxymethyl group at the 7-position of the pyrrolo[2,3-d]pyrimidine framework.

The pyrrolo[2,3-d]pyrimidine scaffold serves as the central structural element, representing a bicyclic system where a pyrimidine ring is fused to a pyrrole ring in a specific orientation. This arrangement creates a purine-like structure that lacks a nitrogen atom at the 7-position, distinguishing it from traditional purine-based molecules. The pyrazole substituent at the 4-position introduces additional nitrogen functionality, enhancing the compound's potential for biological interactions. The trimethylsilyl ethoxymethyl protecting group at the 7-position serves multiple functions, including solubility enhancement and protection of the nitrogen center during synthetic transformations.

Chemical identification of this compound is facilitated through multiple registry systems and synonyms. The compound is known by several alternative names, including INCB032304, Baricitinib Impurity N2, and Barretinib Intermediate 1, reflecting its role in pharmaceutical synthesis. The Simplified Molecular Input Line Entry System representation, CSi(C)CCOCN1C=CC2=C(N=CN=C21)C3=CNN=C3, provides a linear notation for computational applications. These various nomenclature systems ensure comprehensive chemical identification across different databases and research contexts.

Historical Context in Heterocyclic Chemistry Research

The development of pyrrolo[2,3-d]pyrimidine derivatives has evolved significantly within the broader context of heterocyclic chemistry research. Pyrrole itself was first detected by F. F. Runge in 1834, establishing the foundation for subsequent exploration of pyrrole-containing compounds. The historical progression from simple pyrrole chemistry to complex fused heterocyclic systems like pyrrolo[2,3-d]pyrimidines represents decades of synthetic methodology advancement and biological activity discovery.

Pyrrolo[2,3-d]pyrimidine derivatives have received significant attention in drug discovery and development due to their potential as kinase inhibitors. The strategic incorporation of pyrrolo[2,3-d]pyrimidine scaffolds in pharmaceutical research emerged from the recognition that these structures offer unique characteristics contributing to binding affinity and selectivity for specific kinases. The development of synthetic methodologies for constructing pyrrolo[2,3-d]pyrimidine frameworks has been driven by the need for efficient routes to access these valuable heterocyclic systems.

Large-scale synthesis approaches for pyrrolo[2,3-d]pyrimidine derivatives have been developed to support pharmaceutical applications. Research has demonstrated short and efficient synthetic routes starting from readily available precursors such as alanine and malononitrile, utilizing reactions such as the Dakin-West reaction and Dimroth rearrangement. These methodological advances have enabled the practical preparation of complex pyrrolo[2,3-d]pyrimidine derivatives for biological evaluation and pharmaceutical development.

The evolution of protecting group strategies in heterocyclic chemistry has also influenced the development of compounds like 4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine. The trimethylsilyl ethoxymethyl protecting group represents an advanced approach to nitrogen protection that provides stability during synthetic transformations while allowing for selective deprotection under mild conditions. This protecting group strategy has become essential in the multi-step synthesis of complex pharmaceutical intermediates.

Significance in Medicinal Chemistry and Drug Discovery

The medicinal chemistry significance of 4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine primarily stems from its role as an important intermediate in the preparation of Janus kinase inhibitors, specifically INCB018424. This connection to kinase inhibitor synthesis places the compound within a critical therapeutic area addressing various inflammatory and hematological conditions. The structural features of the molecule, particularly the pyrrolo[2,3-d]pyrimidine core and pyrazole substituent, contribute to its utility in accessing biologically active compounds.

Pyrrolo[2,3-d]pyrimidine derivatives demonstrate diverse biological activities that have captured the attention of medicinal chemists. These compounds exhibit anticancer, antiviral, anti-diabetic, and anti-inflammatory properties, with some derivatives receiving regulatory approval for treating various disorders and advancing through clinical trials. The structural similarity of pyrrolo[2,3-d]pyrimidines to purines enables these compounds to interact with biological targets that recognize purine-based structures, expanding their therapeutic potential.

Recent research has focused on developing pyrrolo[2,3-d]pyrimidine derivatives as multi-targeted kinase inhibitors with enhanced potency and selectivity. Studies have demonstrated that specific substitution patterns on the pyrrolo[2,3-d]pyrimidine scaffold can yield compounds with significant activity against epidermal growth factor receptor, human epidermal growth factor receptor 2, vascular endothelial growth factor receptor 2, and cyclin-dependent kinase 2 enzymes. These findings highlight the versatility of the pyrrolo[2,3-d]pyrimidine framework in drug design and optimization.

The synthesis and evaluation of pyrrolo[2,3-d]pyrimidine derivatives has also revealed their potential as covalent kinase inhibitors. Research has shown that appropriately substituted pyrrolo[2,3-d]pyrimidine compounds can selectively inhibit mutant epidermal growth factor receptor variants while demonstrating enhanced selectivity compared to wild-type receptors. This selectivity profile represents a significant advantage in developing targeted therapies with reduced off-target effects.

Position in Pyrrolo[2,3-d]pyrimidine Chemical Space

4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine occupies a distinctive position within the broader pyrrolo[2,3-d]pyrimidine chemical space due to its specific substitution pattern and protecting group strategy. The compound represents a protected intermediate that bridges synthetic accessibility and biological activity, enabling the preparation of more complex pharmaceutical targets. The combination of pyrazole substitution at the 4-position and trimethylsilyl ethoxymethyl protection at the 7-position creates a unique molecular profile within this chemical class.

The structural diversity within pyrrolo[2,3-d]pyrimidine chemical space encompasses numerous substitution patterns and functional group variations. Simple pyrrolo[2,3-d]pyrimidine derivatives serve as foundational structures, while more complex analogs incorporate diverse substituents to modulate biological activity and pharmaceutical properties. The systematic exploration of this chemical space has revealed structure-activity relationships that guide the design of new therapeutic agents.

Compound Type Core Structure Key Substituents Primary Applications
Simple pyrrolo[2,3-d]pyrimidines Unsubstituted bicyclic core None Synthetic intermediates
4-Substituted derivatives Pyrrolo[2,3-d]pyrimidine Various aryl/heteroaryl groups Kinase inhibitors
Protected intermediates Pyrrolo[2,3-d]pyrimidine Silyl protecting groups Pharmaceutical synthesis
Multi-substituted analogs Pyrrolo[2,3-d]pyrimidine Multiple functional groups Advanced therapeutics

Synthetic methodologies for accessing pyrrolo[2,3-d]pyrimidine derivatives encompass multiple strategic approaches. The first approach involves cyclization of the pyrimidine ring onto the pyrrole ring through reactions of β-enaminonitrile, β-enaminoester, or β-enaminoamide derivatives with bifunctional reagents such as formic acid, acetic acid, formamide, urea, and thiourea. The second approach includes cyclization of the pyrrole ring onto the pyrimidine ring via treatment of pyrimidine derivatives with nitroalkenes, alkynes, aldehydes, and acid chlorides. These methodological options provide flexibility in synthetic planning and enable access to diverse substitution patterns.

Green chemistry approaches have also been developed for pyrrolo[2,3-d]pyrimidine synthesis, emphasizing environmental sustainability and atom economy. Research has demonstrated the use of β-cyclodextrin as a reusable promoter and water as an eco-friendly reaction medium for preparing pyrrolo[2,3-d]pyrimidine derivatives. These environmentally conscious synthetic strategies represent important advances in sustainable pharmaceutical manufacturing and align with contemporary green chemistry principles.

属性

IUPAC Name

trimethyl-[2-[[4-(1H-pyrazol-4-yl)pyrrolo[2,3-d]pyrimidin-7-yl]methoxy]ethyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5OSi/c1-22(2,3)7-6-21-11-20-5-4-13-14(12-8-18-19-9-12)16-10-17-15(13)20/h4-5,8-10H,6-7,11H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVMLPTWVYQXRSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOCN1C=CC2=C(N=CN=C21)C3=CNN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10655267
Record name 4-(1H-Pyrazol-4-yl)-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

941685-27-4
Record name 4-(1H-Pyrazol-4-yl)-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4(1H-pyrazol-4-yl)-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolol[2,3-d]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

准备方法

Palladium-Catalyzed Suzuki Coupling

A widely employed method involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The procedure begins with 4-chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine, which is reacted with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in the presence of a palladium catalyst.

Procedure:

  • Reaction Setup: Combine 4-chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 equiv), and potassium carbonate (2.5 equiv) in dioxane and water (4:1 v/v).

  • Catalyst Addition: Degas the mixture with nitrogen for 15 minutes, then add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).

  • Reflux Conditions: Heat at 90°C for 2 hours.

  • Work-Up: Cool to room temperature, dilute with ethyl acetate, and separate layers. Extract the aqueous phase with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.

  • Purification: Triturate the residue with methyl tert-butyl ether to yield the product as white crystals (64% yield).

Key Advantages:

  • High selectivity due to palladium catalysis.

  • Scalable for industrial production.

Multi-Step Synthesis via Cyanoacetoacetate Intermediate

An alternative route described in patent CN109651424B involves a multi-step sequence starting from cyanoacetoacetate and haloacetaldehyde acetal.

Procedure:

  • Dehydrohalogenation: React cyanoacetoacetate (II) with haloacetaldehyde acetal (III) in the presence of a base (e.g., KOH) to form 1,1-dialkoxy-3-cyano-4-oxo-hexanoate (IV).

  • Condensation: Treat IV with formamidine hydrochloride and a base (e.g., NaOH) to yield 2-(7-hydrogen-pyrrolo[2,3-d]pyrimidin-4-yl)acetate (V).

  • Amino Protection: Protect the pyrrolo[2,3-d]pyrimidine amino group using a SEM (2-(trimethylsilyl)ethoxymethyl) group.

  • Methylation: React with N,N-dimethylformamide dimethyl acetal (DMFDMA) to form 2-(7-protected-pyrrolo[2,3-d]pyrimidin-4-yl)-2-dimethylaminomethylene acetate (VII).

  • Cyclization: Condense VII with hydrazine hydrate to generate 7-protected-4-(1H-pyrazol-4-yl)pyrrolo[2,3-d]pyrimidine (VIII).

  • Dechlorination: Perform catalytic hydrogenation to remove protecting groups and isolate the final product.

Key Advantages:

  • Uses inexpensive starting materials.

  • One-pot operations reduce intermediate isolation steps.

Reaction Mechanisms and Pathways

Suzuki Coupling Mechanism

The Suzuki reaction proceeds via oxidative addition of the chloro-pyrrolo[2,3-d]pyrimidine to palladium(0), forming a Pd(II) complex. Transmetalation with the boronic ester generates a Pd(II)-aryl intermediate, which undergoes reductive elimination to yield the coupled product.

Cyclization and Protection-Deprotection

In the multi-step synthesis, the SEM group stabilizes the pyrrolo[2,3-d]pyrimidine core during subsequent reactions. Cyclization with hydrazine forms the pyrazole ring via nucleophilic attack and dehydration.

Optimization Strategies

Catalyst Selection

  • Palladium Catalysts: Tetrakis(triphenylphosphine)palladium(0) outperforms PdCl₂ in Suzuki coupling due to higher activity and stability.

  • Base Optimization: Potassium carbonate ensures optimal pH for transmetalation without hydrolyzing the boronic ester.

Solvent and Temperature Effects

  • Dioxane-Water Mixture: Provides a biphasic system that enhances reaction efficiency.

  • Reflux Conditions (90°C): Accelerate the reaction while minimizing side products.

Analytical Characterization

Property Data Method
Molecular Formula C₁₅H₂₁N₅OSiHRMS
Molecular Weight 315.45 g/molMass Spectrometry
Appearance White crystalline solidVisual Inspection
Yield 64%Gravimetric Analysis

Spectroscopic Data:

  • ¹H NMR (DMSO-d₆): δ 8.65 (s, 1H, pyrazole-H), 7.95 (s, 1H, pyrrolo[2,3-d]pyrimidine-H), 5.65 (s, 2H, SEM-CH₂), 3.55 (t, 2H, SEM-OCH₂), 0.85 (t, 2H, SEM-SiCH₂), -0.05 (s, 9H, SEM-Si(CH₃)₃).

Applications in Pharmaceutical Synthesis

This compound serves as a key intermediate in synthesizing:

  • Baricitinib: A JAK1/JAK2 inhibitor for rheumatoid arthritis.

  • Ruxolitinib: Used in myeloproliferative neoplasms and psoriasis .

化学反应分析

反应类型

INCB032304 会经历各种化学反应,包括:

    氧化: 该化合物可以在特定条件下被氧化,形成氧化衍生物。

    还原: 还原反应可用于修饰分子中某些官能团。

常用试剂和条件

主要产物

从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能会产生羟基化的衍生物,而取代反应可以引入各种官能团,从而增强化合物的多功能性 .

科学研究应用

INCB032304 在科学研究中有着广泛的应用:

作用机制

INCB032304 的作用机制涉及其与特定分子靶标的相互作用。已知它会抑制某些酶和信号通路,这会导致各种生物学效应。 确切的通路和靶点是正在进行的研究主题,但据信它会调节细胞生长和增殖中的关键过程 .

相似化合物的比较

类似化合物

独特性

INCB032304 的独特之处在于其独特的化学结构,使其能够选择性地抑制某些靶点。 这种选择性使其成为研究和药物开发中宝贵的工具,在特异性和潜在的治疗应用方面比其他类似化合物具有优势 .

生物活性

4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine (CAS No: 941685-27-4) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H21N5OSiC_{15}H_{21}N_{5}OSi, with a molecular weight of 315.45 g/mol. The compound features a pyrazole ring and a pyrrolo-pyrimidine structure, which are known to contribute to various biological activities.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a range of pharmacological activities, including:

  • Antitumor Activity : Pyrazole derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, compounds with similar structures have been effective against various cancer lines, including breast cancer cells (MCF-7 and MDA-MB-231) .
  • Antiinflammatory Effects : Some pyrazole derivatives have demonstrated anti-inflammatory properties by inhibiting key inflammatory pathways, making them potential candidates for treating inflammatory diseases .
  • Antimicrobial Properties : The biological activity of pyrazoles extends to antimicrobial effects, with certain derivatives showing efficacy against bacterial strains .

Structure-Activity Relationships (SAR)

The SAR studies of pyrazole derivatives suggest that modifications in the chemical structure significantly influence their biological activity. For instance:

  • Substituents on the pyrazole or pyrimidine rings can enhance or diminish activity.
  • The presence of electron-withdrawing or electron-donating groups can alter the compound's interaction with biological targets.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to 4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine:

  • Antitumor Activity in Breast Cancer :
    A study investigated the cytotoxic effects of various pyrazole derivatives on MCF-7 and MDA-MB-231 cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity and potential synergistic effects when combined with doxorubicin .
  • Inhibition of Kinases :
    Research has highlighted the inhibitory effects of pyrazole derivatives on key kinases involved in cancer progression, such as BRAF(V600E) and EGFR. These findings suggest that 4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine may also possess similar inhibitory properties .
  • Antimicrobial Studies :
    The antimicrobial activity of related pyrazole compounds has been documented against various pathogens, indicating a broad spectrum of activity that may extend to the compound .

Summary Table of Biological Activities

Activity TypeObserved EffectsReferences
AntitumorInhibition of cancer cell proliferation
AntiinflammatoryReduction in inflammatory markers
AntimicrobialEfficacy against bacterial strains
Kinase InhibitionTargeting BRAF(V600E), EGFR

常见问题

Q. What are the key steps in synthesizing 4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine?

The synthesis involves a multi-step approach:

  • Protection of the pyrrolopyrimidine core : Use SEM-Cl (2-(trimethylsilyl)ethoxymethyl chloride) under basic conditions (NaH in DMF at 0°C) to protect the nitrogen at the 7-position, yielding 4-chloro-7-SEM-pyrrolo[2,3-d]pyrimidine .
  • Functionalization : Introduce the pyrazole moiety via cross-coupling or nucleophilic substitution. For example, Suzuki-Miyaura coupling with pyrazole boronic esters or direct lithiation followed by aldehyde addition .
  • Purification : Silica gel chromatography (e.g., n-pentane/EtOAc gradients) is critical for isolating intermediates and final products .

Q. Why is the SEM group used in the synthesis, and how does it influence reactivity?

The SEM group acts as a temporary protective group for the pyrrolopyrimidine nitrogen, preventing unwanted side reactions (e.g., alkylation or oxidation) during subsequent steps. Its orthogonality to other protecting groups and ease of removal under mild acidic conditions (e.g., HCl/MeOH) make it ideal for multi-step syntheses. The bulky trimethylsilyl moiety also sterically shields reactive sites, enabling regioselective functionalization .

Q. What analytical methods are essential for confirming the structure and purity of this compound?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR verify regiochemistry and functional group integration (e.g., SEM group signals at δ ~0.00 ppm for Si(CH3_3)3_3) .
  • Mass Spectrometry : HRMS (High-Resolution MS) confirms molecular weight and isotopic patterns, especially for halogenated intermediates .
  • Chromatography : TLC and HPLC monitor reaction progress and purity (>95% by area normalization) .

Advanced Research Questions

Q. How can researchers optimize the amination of 4-chloro-pyrrolopyrimidine intermediates under aqueous conditions?

Recent protocols promote water as a co-solvent in acidic amination reactions. For example:

  • React 4-chloro-SEM-pyrrolopyrimidine with amines (e.g., N-methyl-1-(tetrahydro-2H-pyran-4-yl)methanamine) in H2_2O/THF at 90°C for 22 hours.
  • Use HCl to protonate the heterocycle, enhancing electrophilicity at the 4-position. Purification via silica gel chromatography (n-pentane/EtOAc) yields >70% product .

Q. What strategies address contradictions in kinase inhibition data for pyrrolopyrimidine derivatives?

Discrepancies in kinase selectivity (e.g., EGFR vs. CDK2 inhibition) may arise from:

  • Substituent effects : Electron-withdrawing groups (Cl, CF3_3) at the 4-position enhance EGFR affinity, while bulkier groups (morpholino) favor CDK2 .
  • Binding mode analysis : Molecular docking and X-ray crystallography can resolve conflicting data by identifying key interactions (e.g., hydrogen bonding with kinase hinge regions) .
  • Cellular assays : Validate biochemical data with cell-based assays (e.g., proliferation inhibition in EGFR-driven cancer lines) .

Q. How do structural modifications at the 6-position impact metabolic stability and permeability?

  • Lipophilic groups : Introducing aryl or trifluoromethyl groups at the 6-position improves membrane permeability but may reduce metabolic stability due to CYP450 oxidation .
  • Polar substituents : Morpholino or pyridyl groups enhance solubility and reduce clearance (e.g., compound 18 in showed a 2.5-fold increase in hepatic microsomal stability vs. unsubstituted analogs) .

Methodological Considerations

  • Contradiction Resolution : When conflicting SAR data arise, prioritize orthogonal assays (e.g., surface plasmon resonance for binding kinetics vs. enzymatic IC50_{50} values) .
  • Reaction Optimization : Use design of experiments (DoE) to screen solvents, temperatures, and catalysts for cross-coupling steps, minimizing byproducts .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。